d-AP5
Description
Properties
CAS No. |
79055-68-8 |
|---|---|
Molecular Formula |
C5H11NO5P- |
Molecular Weight |
196.12 g/mol |
IUPAC Name |
[(4R)-4-amino-4-carboxybutyl]-hydroxyphosphinate |
InChI |
InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)/p-1/t4-/m1/s1 |
InChI Key |
VOROEQBFPPIACJ-SCSAIBSYSA-M |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CP(=O)(O)O |
Canonical SMILES |
C(CC(C(=O)O)N)CP(=O)(O)O |
Appearance |
Assay:≥95%A crystalline solid |
Pictograms |
Irritant |
Synonyms |
2 Amino 5 phosphonopentanoate 2 Amino 5 phosphonopentanoic Acid 2 Amino 5 phosphonovalerate 2 Amino 5 phosphonovaleric Acid 2-Amino-5-phosphonopentanoate 2-Amino-5-phosphonopentanoic Acid 2-Amino-5-phosphonovalerate 2-Amino-5-phosphonovaleric Acid 2-APV 5 Phosphononorvaline 5-Phosphononorvaline d-APV dl-APV |
Origin of Product |
United States |
Preparation Methods
Acyl Chlorination of n-Valeric Acid
n-Valeric acid undergoes acyl chlorination using thionyl chloride (SOCl₂) under reflux conditions. Typical parameters include:
| Parameter | Value |
|---|---|
| Molar ratio (SOCl₂:acid) | 2:1 to 5:1 |
| Temperature | 60–78°C |
| Reaction time | 4–8 hours |
| Yield | 85–90% (n-pentanoyl chloride) |
This step generates n-pentanoyl chloride, a reactive intermediate for subsequent bromination.
α-Bromination
Bromination at the α-position is achieved using bromine (Br₂) or phosphorus tribromide (PBr₃). For example:
| Condition | Detail |
|---|---|
| Catalyst | Aluminum chloride (AlCl₃) |
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Yield | 70–75% |
The α-bromo intermediate is pivotal for introducing the amino group.
Amination and Chiral Resolution
Amination via Gabriel Synthesis
The α-bromo compound reacts with potassium phthalimide to form a phthalimidoyl intermediate, followed by hydrazinolysis to yield racemic norvaline.
| Step | Conditions |
|---|---|
| Phthalimide reaction | Reflux in THF, 12 hours |
| Hydrazinolysis | Ethanol, 80°C, 6 hours |
| Racemic yield | 60–65% |
Enantiomeric Resolution
D-Norvaline is isolated via diastereomeric salt formation with D-tartaric acid:
-
Racemic norvaline is dissolved in hot water.
-
D-Tartaric acid is added stoichiometrically.
-
Crystallization at 5°C preferentially isolates the D-enantiomer-tartrate complex.
Phosphonate group installation at the 5-position remains the most technically demanding step. While explicit protocols are absent in cited sources, analogous methods for phosphono amino acids suggest two approaches:
Michaelis-Arbuzov Reaction
Reaction of D-norvaline with triethyl phosphite (PO(OEt)₃) under acidic conditions:
| Parameter | Value |
|---|---|
| Temperature | 110–120°C |
| Reaction time | 24–48 hours |
| Solvent | Toluene |
| Challenges | Competing side reactions |
Direct Phosphorylation with POCl₃
Phosphorus oxychloride (POCl₃) reacts with the hydroxyl group of a norvaline derivative:
-
Protect the amino group with Boc (tert-butoxycarbonyl).
-
Phosphorylate the 5-hydroxyl group using POCl₃.
-
Deprotect under acidic conditions (e.g., HCl/dioxane).
| Step | Yield |
|---|---|
| Boc protection | 85% |
| Phosphorylation | 50–60% |
| Global deprotection | 90% |
This route achieves moderate yields but requires meticulous protection-deprotection cycles.
Hydrolysis and Final Purification
The phosphorylated intermediate undergoes hydrolysis to yield 5-Phosphono-D-norvaline:
-
Acidic hydrolysis : 6 M HCl, reflux for 6 hours.
-
Ion-exchange chromatography :
-
Use strong cation-exchange resin (e.g., Dowex 50WX8).
-
Elute with 5% NH₄OH to isolate the product.
-
Analytical Validation
Chiral Purity Assessment
Structural Confirmation
Industrial-Scale Considerations
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Batch size | 10–100 g | 10–100 kg |
| Purification | Column chromatography | Continuous ion exchange |
| Total yield | 9–12% | 15–20% (optimized) |
| Cost drivers | Chiral resolution | Phosphorylation reagents |
Economic analyses highlight phosphorylation reagents (e.g., POCl₃) as the primary cost driver, necessitating solvent recovery systems.
Challenges and Innovations
-
Enantiomeric erosion : Phosphorylation under harsh conditions may racemize the D-enantiomer. Mitigation involves low-temperature reactions and enzymatic catalysis.
-
Phosphonate stability : The phosphono group hydrolyzes under basic conditions, requiring pH-controlled steps.
-
Green chemistry : Recent advances explore biocatalytic phosphorylation using phosphotransferases, though yields remain suboptimal (30–40%) .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: d-2-Amino-5-phosphonovaleric acid can undergo oxidation reactions, although these are not commonly studied.
Reduction: The compound is relatively stable and does not readily undergo reduction.
Substitution: d-2-Amino-5-phosphonovaleric acid can participate in substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution Reagents: Various alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions may yield alkylated derivatives .
Scientific Research Applications
NMDA Receptor Antagonism
D-AP5 is primarily utilized for its ability to inhibit NMDA receptors, which play crucial roles in synaptic plasticity, memory formation, and excitotoxicity. By blocking these receptors, this compound serves as a valuable tool in research focused on:
- Neurodegenerative Diseases : Studies have shown that this compound can mitigate excitotoxic damage associated with conditions such as Alzheimer's disease and multiple sclerosis by preventing excessive calcium influx into neurons .
- Pain Management : Research indicates that this compound may have antinociceptive properties, making it a candidate for pain relief strategies in chronic pain models .
Behavioral Studies
This compound is frequently employed in behavioral neuroscience to assess the role of NMDA receptors in learning and memory:
- Memory Impairment : Administering this compound has been shown to impair memory retention in animal models, thus providing insights into the mechanisms underlying learning processes .
- Tinnitus Research : Local blockade of NMDA receptors using this compound has been investigated for its potential to alleviate chronic tinnitus symptoms by modulating auditory pathways .
Neurophysiological Research
This compound is integral to neurophysiological studies that explore synaptic transmission:
- Electrophysiological Studies : It has been used to isolate NMDA receptor-mediated currents in various neuronal types, allowing researchers to dissect the contributions of NMDA receptors to synaptic responses .
- Calcium Imaging : this compound's application in studies involving calcium indicators helps elucidate the role of NMDA receptors in calcium signaling during synaptic activity .
Pharmacological Research
In pharmacology, this compound serves as a reference compound for developing new NMDA receptor antagonists:
- Drug Development : The compound's well-characterized antagonistic properties make it a standard against which new drugs targeting NMDA receptors are compared. This includes assessing efficacy and safety profiles .
Data Table of this compound Applications
| Application Area | Specific Use Case | Findings/Outcomes |
|---|---|---|
| Neurodegenerative Diseases | Mitigating excitotoxicity | Reduced neuronal damage in animal models |
| Pain Management | Antinociceptive effects | Pain relief observed in chronic pain models |
| Behavioral Neuroscience | Memory impairment studies | Impaired memory retention noted |
| Tinnitus Research | Alleviating symptoms | Potential therapeutic role identified |
| Neurophysiological Research | Electrophysiological studies | Isolated NMDA receptor-mediated currents |
| Pharmacological Research | Drug development reference | Standard for assessing new NMDA antagonists |
Case Studies
-
Neuroprotection in Excitotoxicity :
A study demonstrated that administration of this compound significantly reduced neuronal death caused by excessive glutamate exposure in vitro, highlighting its protective effects against excitotoxicity . -
Impact on Learning and Memory :
In a controlled experiment involving rodents, this compound was administered prior to training sessions, resulting in notable deficits in spatial memory tasks compared to control groups. This underscores the critical role of NMDA receptors in learning processes . -
Chronic Pain Models :
Research indicated that systemic administration of this compound led to decreased pain sensitivity in models of neuropathic pain, suggesting its potential as a therapeutic agent for pain management .
Mechanism of Action
d-2-Amino-5-phosphonovaleric acid exerts its effects by competitively inhibiting the binding of glutamate to NMDA receptors. This inhibition prevents the activation of the receptor and subsequent calcium influx into the neuron. The blockade of NMDA receptors by d-2-Amino-5-phosphonovaleric acid disrupts synaptic transmission and plasticity, which are essential for learning and memory processes. The compound specifically targets the glutamate binding site on the NMDA receptor .
Comparison with Similar Compounds
Enantiomeric Specificity
The D-enantiomer of 5-Phosphono-D-norvaline demonstrates significantly higher NMDA receptor antagonism (IC₅₀ ~5–10 µM) compared to its L-enantiomer or racemic mixtures like DL-AP5 (IC₅₀ >50 µM) . This underscores the importance of stereochemistry in receptor-ligand interactions.
Selectivity vs. Broad-Spectrum Antagonists
While 5-Phosphono-D-norvaline selectively blocks NMDA receptors, compounds like CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) target AMPA receptors. Co-administration of these antagonists in synaptic transmission studies allows precise dissection of glutamate receptor subtypes .
Pharmacokinetic and Solubility Differences
Derivatives such as 5-(phosphonooxy)-L-norvaline () replace the phosphonate group with a phosphoester, enhancing solubility in aqueous solutions but reducing membrane permeability and receptor binding efficiency .
Biological Activity
5-Phosphono-D-norvaline, also known as D-AP5, is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in excitatory neurotransmission in the central nervous system. This compound has garnered significant attention due to its implications in various neurological conditions and its potential therapeutic applications.
- Molecular Formula : CHNOP
- Molecular Weight : 197.13 g/mol
- CAS Number : 79055-68-8
- Purity : >99%
This compound functions by competitively inhibiting the glutamate binding site of NMDA receptors. Its inhibitory effects are characterized by the following properties:
- IC Values :
- NR2A: 0.28 µM
- NR2B: 0.46 µM
- NR2C: 1.6 µM
This selective inhibition can lead to decreased calcium influx through NMDA receptors, which is significant in preventing excitotoxicity—a process that contributes to neuronal damage in various neurodegenerative diseases .
Neuroprotective Effects
Research indicates that this compound can protect neurons from excitotoxic damage caused by excessive glutamate release. This is particularly relevant in conditions such as:
- Chronic Pain : this compound has shown potential in attenuating chronic pain responses by blocking NMDA receptor activity .
- Tinnitus : Local blockade of NMDA receptors using this compound may alleviate symptoms of chronic tinnitus .
Learning and Memory
This compound has been utilized in studies investigating synaptic plasticity, learning, and memory. Its antagonistic action on NMDA receptors can impair certain forms of synaptic potentiation, thereby affecting memory formation processes .
Case Studies and Research Findings
Case Study 1: NMDA Receptor Blockade and Pain Management
A study demonstrated that administration of this compound significantly reduced pain responses in animal models subjected to nerve injury. The results indicated that this compound effectively reversed behavioral changes associated with neuropathic pain without notable side effects .
Case Study 2: Cognitive Impairment Models
In a controlled experiment involving rodents, this compound was administered to evaluate its effects on cognitive tasks. The findings revealed that while this compound inhibited certain learning tasks, it also provided insights into the role of NMDA receptors in synaptic plasticity and memory retention .
Comparative Table of NMDA Receptor Antagonists
| Compound | IC (µM) | Mechanism of Action | Applications |
|---|---|---|---|
| This compound | NR2A: 0.28 | Competitive antagonist at NMDA site | Pain management, cognitive studies |
| MK-801 | 0.02 | Non-competitive antagonist | Neuroprotection, research on addiction |
| Ketamine | 0.1 | Non-competitive antagonist | Antidepressant effects |
Q & A
Basic: What experimental methodologies are recommended for synthesizing 5-Phosphono-D-norvaline with high enantiomeric purity?
Answer:
Synthesis of 5-Phosphono-D-norvaline requires chiral resolution techniques to ensure enantiomeric purity. Key steps include:
- Asymmetric catalysis : Use chiral auxiliaries or enzymes (e.g., lipases) to control stereochemistry during phosphonate group incorporation .
- Chromatographic validation : Employ HPLC with chiral stationary phases (e.g., cyclodextrin-based columns) to separate and quantify D/L enantiomers. Reference standard concentrations (e.g., 0.025–1.25 mM for D-norvaline analogs) should align with calibration curves .
- NMR and mass spectrometry : Confirm structural integrity via <sup>31</sup>P NMR for phosphonate groups and high-resolution MS for molecular weight verification .
Basic: How can researchers validate the inhibitory activity of 5-Phosphono-D-norvaline against target enzymes (e.g., glutamate racemase)?
Answer:
Validation requires kinetic assays and competitive inhibition studies:
- Dose-response curves : Test concentrations spanning 0.1–10× IC50 values. Use triplicate measurements to ensure reproducibility .
- Control experiments : Compare with known inhibitors (e.g., D-cycloserine) and include negative controls (e.g., L-norvaline) to assess stereospecificity .
- Data normalization : Express activity as % inhibition relative to substrate-only controls. Use ANOVA to evaluate significance across replicates (p < 0.05) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
